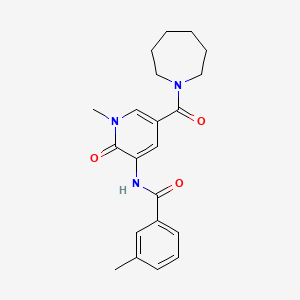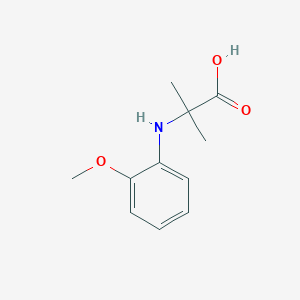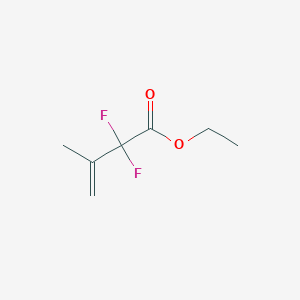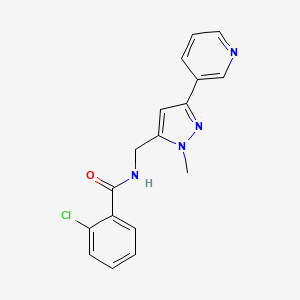
Naphthalen-1-yl 4-bromo-2,5-dimethylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl 4-bromo-2,5-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters. This compound is characterized by the presence of a naphthalene ring and a brominated dimethylbenzene sulfonate group. It is used in various chemical reactions and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Naphthalen-1-yl 4-bromo-2,5-dimethylbenzene-1-sulfonate has various applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 4-bromo-2,5-dimethylbenzene-1-sulfonate typically involves the reaction of naphthalen-1-ol with 4-bromo-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-1-yl 4-bromo-2,5-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The sulfonate group can be reduced to form sulfides or thiols.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of naphthalen-1-yl 4-azido-2,5-dimethylbenzene-1-sulfonate or naphthalen-1-yl 4-thiocyanato-2,5-dimethylbenzene-1-sulfonate.
Oxidation: Formation of naphthalen-1-yl 4-bromo-2,5-dimethylbenzenesulfonic acid.
Reduction: Formation of naphthalen-1-yl 4-bromo-2,5-dimethylbenzenethiol.
Wirkmechanismus
The mechanism of action of Naphthalen-1-yl 4-bromo-2,5-dimethylbenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group acts as an electron-withdrawing group, making the compound more reactive towards nucleophilic substitution. The bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The naphthalene ring provides stability and enhances the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalen-1-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate
- Naphthalen-1-yl 4-fluoro-2,5-dimethylbenzene-1-sulfonate
- Naphthalen-1-yl 4-iodo-2,5-dimethylbenzene-1-sulfonate
Uniqueness
Naphthalen-1-yl 4-bromo-2,5-dimethylbenzene-1-sulfonate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and stability, making it suitable for specific applications in organic synthesis and research.
Eigenschaften
IUPAC Name |
naphthalen-1-yl 4-bromo-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO3S/c1-12-11-18(13(2)10-16(12)19)23(20,21)22-17-9-5-7-14-6-3-4-8-15(14)17/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUPCBXUWQYOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B2970250.png)


![1-oxa-7-azaspiro[3.5]nonane;oxalic acid](/img/structure/B2970255.png)
![6-(4-Methoxyphenyl)-5-methyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2970256.png)
![Methyl 5-[(Z)-3-aminoprop-1-enyl]pyridine-3-carboxylate;dihydrochloride](/img/structure/B2970257.png)


![3-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2970261.png)

![Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride](/img/structure/B2970264.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2970268.png)

